(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol
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Overview
Description
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of both a benzyl group and an azaspiro moiety makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of catalysts and reaction conditions, such as:
Cyclization Reaction: The formation of the spirocyclic core can be catalyzed by Lewis acids like AlCl₃ or BF₃.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC or KMnO₄.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH₄.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: HNO₃ (Nitric acid) for nitration, Br₂ (Bromine) for bromination
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in biological systems, potentially modulating their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Pyrazole Derivatives: Known for their versatile applications in organic synthesis and medicinal chemistry.
Uniqueness
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2-benzyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C16H23NO/c18-12-15-6-7-16(10-15)8-9-17(13-16)11-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 |
InChI Key |
FDXLXPPOUSQOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CO |
Origin of Product |
United States |
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